![molecular formula C12H16N2O5 B1328004 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid CAS No. 1019452-53-9](/img/structure/B1328004.png)

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid, also known as EPANB, is a chemical compound that has gained significant attention in scientific research. It is a benzoic acid derivative .

Molecular Structure Analysis

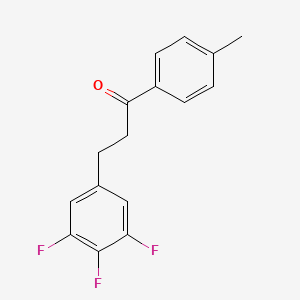

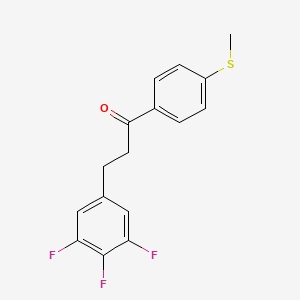

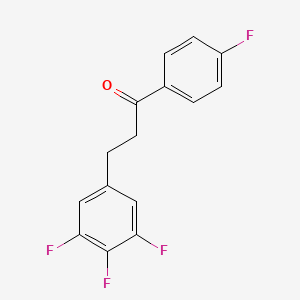

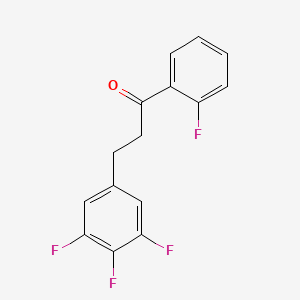

The molecular structure of 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid contains a total of 35 bonds; 19 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 nitro group (aromatic), 1 hydroxyl group, and 1 ether (aliphatic) .Scientific Research Applications

Synthesis and Pharmacological Applications

The synthesis and pharmacological properties of compounds containing nitroxyl radicals, like 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid, are a rapidly growing area in medicinal chemistry. These "hybrid" compounds have shown enhanced or modified biological activities, such as increased selective cytotoxicity and decreased general toxicity. The conjugation with nitroxyl radicals in various classes of natural compounds, including anthracycline antibiotics, lignans, and flavonoids, has led to promising pharmacological agents for treating and preventing severe diseases. Notably, some spin-labeled derivatives are being used in diagnostics and treatment due to their ability to deliver drugs to specific pathological areas of the body (Grigor’ev et al., 2014).

Stability and Degradation Studies

The stability of pharmaceutical compounds, including those related to 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid, is vital for their effective medical application. Nitisinone (NTBC), a compound with similar structural features, was studied to understand its stability under different conditions like pH, temperature, and UV radiation. The research found that NTBC is more stable in alkaline conditions and identified major degradation products, which are stable under the studied conditions. This knowledge is crucial for comprehending the properties of such compounds, ensuring their safe and effective use in medical applications (Barchańska et al., 2019).

Potential in Treatment of Inflammatory Diseases

Gallic acid (GA), a compound structurally related to 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid, has garnered attention for its potent anti-inflammatory properties. The pharmacological activities and molecular mechanisms of GA in various inflammatory diseases have been extensively studied. GA can be synthesized in large quantities and exhibits rapid absorption and elimination when administered orally. Its anti-inflammatory mechanisms, primarily involving the MAPK and NF-κB signaling pathways, highlight its potential as a candidate for treating various inflammation-related diseases (Bai et al., 2020).

Environmental Impact and Fate

Understanding the environmental impact and fate of compounds like 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid is essential. Parabens, chemically similar to the subject compound, have been identified as weak endocrine disruptors and are ubiquitous in aquatic environments. They are present in low concentrations in wastewater effluents and are always found in surface water and sediments. The presence of these compounds and their degradation products, such as chlorinated parabens, in the environment necessitates further studies to understand their toxicity and develop effective treatment methods (Haman et al., 2015).

Future Directions

The future potential of amino acid-based therapeutics in treatment of diseases and the diverse effects of naturally occurring amino acid oxygenase is far reaching . Therefore, future directions for 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid research could include an investigation of its biochemical and physiological effects, as well as its potential applications in drug development.

properties

IUPAC Name |

4-(3-ethoxypropylamino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-2-19-7-3-6-13-10-5-4-9(12(15)16)8-11(10)14(17)18/h4-5,8,13H,2-3,6-7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMUYWUUTPFYHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one](/img/structure/B1327944.png)